2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
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Overview
Description
2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a piperazine ring, a thiazolidinone moiety, and a pyrido[1,2-A]pyrimidinone core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, typically starting with the preparation of the piperazine and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving piperazine and thiazolidinone derivatives.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, while the thiazolidinone moiety may modulate redox reactions and cellular signaling pathways. The pyrido[1,2-A]pyrimidinone core can contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate
- 2-(4-Benzyl-1-piperazinyl)-N’-((1,1’-biphenyl)-4-ylmethylene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide
Uniqueness
2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
372500-24-8 |
---|---|
Molecular Formula |
C26H27N5O2S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N5O2S2/c1-3-30-25(33)21(35-26(30)34)16-20-23(27-22-18(2)8-7-11-31(22)24(20)32)29-14-12-28(13-15-29)17-19-9-5-4-6-10-19/h4-11,16H,3,12-15,17H2,1-2H3/b21-16- |
InChI Key |
HZMOOUCHJNGWFI-PGMHBOJBSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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